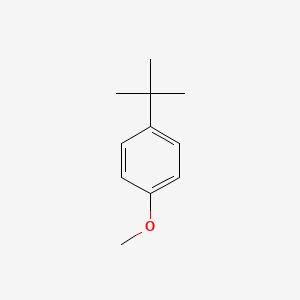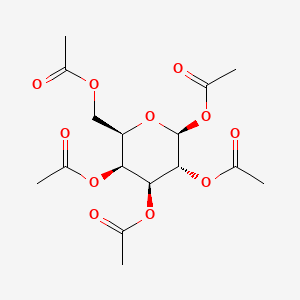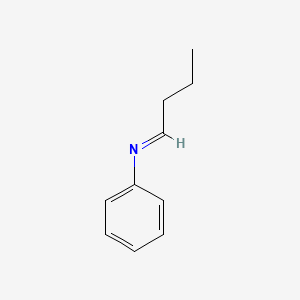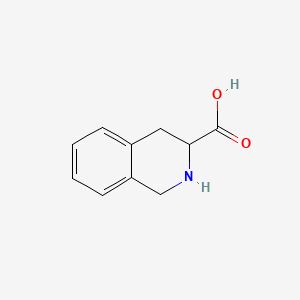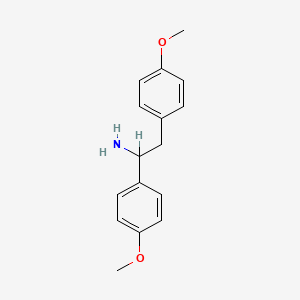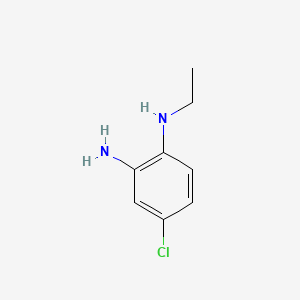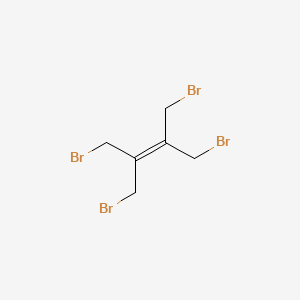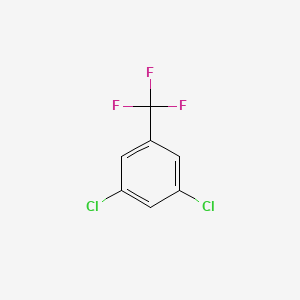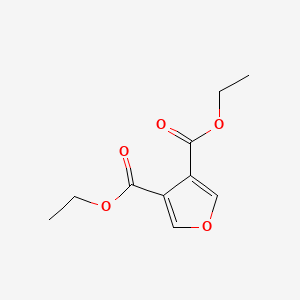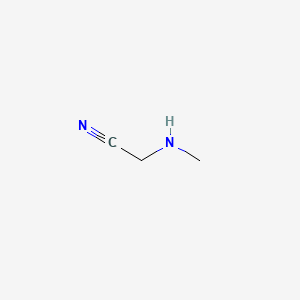
4-Chloroisatin
Descripción general
Descripción
La 4-cloro-1H-indol-2,3-diona es un derivado del indol, un importante sistema heterocíclico que se encuentra en muchos productos naturales y medicamentos. Los derivados del indol son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas . El compuesto 4-cloro-1H-indol-2,3-diona es de particular interés debido a su estructura química y reactividad únicas.
Aplicaciones Científicas De Investigación
La 4-cloro-1H-indol-2,3-diona se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de derivados del indol más complejos.
Biología: Se ha investigado por su potencial como agente antiviral, anticancerígeno y antimicrobiano.
Medicina: Los derivados del compuesto han mostrado promesa en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción de la 4-cloro-1H-indol-2,3-diona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación de células cancerosas, ejerciendo así sus efectos anticancerígenos .
Análisis Bioquímico
Biochemical Properties
4-Chloroisatin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial properties, making it effective against a range of pathogenic bacteria and fungi . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to inhibit carboxylesterases, enzymes that hydrolyze ester bonds in various substrates . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity suggests that it can disrupt the normal functioning of microbial cells, leading to cell death . In mammalian cells, this compound has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox balance . These effects on cellular processes make this compound a valuable compound for studying cell biology and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as monoamine oxidase and carboxylesterases, inhibiting their activity . This inhibition can result in the accumulation of substrates and the modulation of metabolic pathways. Additionally, this compound has been found to induce changes in the expression of genes involved in oxidative stress responses, further highlighting its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its antimicrobial activity and continue to modulate enzyme functions even after prolonged exposure . These findings suggest that this compound is a robust compound suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit microbial growth and modulate enzyme activity without causing significant toxicity . At higher doses, this compound has been found to exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, this compound interacts with enzymes involved in oxidative stress responses, influencing the production of reactive oxygen species and the cellular redox state . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These findings suggest that this compound’s transport and distribution are crucial for its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the mitochondria and endoplasmic reticulum, where it interacts with enzymes involved in oxidative stress responses and metabolic pathways . This localization is likely mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-cloro-1H-indol-2,3-diona normalmente implica la cloración de la indol-2,3-diona. Un método común es la reacción de la indol-2,3-diona con cloruro de tionilo en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica por recristalización .
Métodos de producción industrial
La producción industrial de 4-cloro-1H-indol-2,3-diona puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se están explorando enfoques de química verde, como el uso de disolventes y catalizadores ecológicos, para minimizar el impacto ambiental de la síntesis .
3. Análisis de las reacciones químicas
Tipos de reacciones
La 4-cloro-1H-indol-2,3-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados del indol más complejos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados del indol con diferentes actividades biológicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Principales productos formados
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives with varying biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Comparación Con Compuestos Similares
Compuestos similares
Indol-2,3-diona: El compuesto madre de la 4-cloro-1H-indol-2,3-diona, conocido por sus actividades biológicas.
5-cloro-1H-indol-2,3-diona: Un compuesto similar con un átomo de cloro en una posición diferente en el anillo de indol.
4-bromo-1H-indol-2,3-diona: Un derivado sustituido con bromo con propiedades químicas similares.
Singularidad
La 4-cloro-1H-indol-2,3-diona es única debido a su patrón de sustitución específico, que confiere una reactividad química y actividad biológica distintas. La presencia del átomo de cloro en la posición 4 del anillo de indol influye en las propiedades electrónicas del compuesto y sus interacciones con dianas biológicas .
Propiedades
IUPAC Name |
4-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFISNDMZKGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212852 | |
| Record name | Indole-2,3-dione, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-05-4 | |
| Record name | 4-Chloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2,3-dione, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
